5-Iodoquinazoline-2,4-diamine
Overview
Description
5-Iodoquinazoline-2,4-diamine: is an organic compound with the molecular formula C8H7IN4. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. The presence of iodine and amino groups at specific positions on the quinazoline ring imparts unique chemical properties to this compound .
Mechanism of Action
Target of Action
5-Iodoquinazoline-2,4-diamine primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a protein tyrosine kinase that plays a crucial role in controlling the physiological cycle of cancer cells . It is found on the cell membranes of living organisms and is a vital target for managing growth, proliferation, and differentiation of cancers .
Mode of Action
The compound acts as a dual inhibitor of EGFR WT and EGFR T790M . The T790M mutation is a common cause of resistance to first-generation EGFR inhibitors . By inhibiting both EGFR WT and EGFR T790M, this compound can effectively manage this resistance .
Biochemical Pathways
The inhibition of EGFR by this compound affects the signaling pathway of growth factors . This modification disrupts the normal growth and proliferation of cancer cells, leading to their death . The exact downstream effects of this disruption are still under investigation.
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of cancer cells . By targeting and inhibiting EGFR, the compound disrupts the normal physiological cycle of these cells, leading to their death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodoquinazoline-2,4-diamine typically involves the iodination of quinazoline derivatives. One common method includes the reaction of 2,4-diaminoquinazoline with iodine in the presence of an oxidizing agent. The reaction is usually carried out in an organic solvent such as acetic acid under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 5-Iodoquinazoline-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The amino groups can participate in redox reactions, leading to the formation of different oxidation states of the compound.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts in the presence of ligands and bases.
Major Products Formed:
Substitution Reactions: Products include various substituted quinazolines.
Oxidation Reactions: Products include quinazoline oxides.
Coupling Reactions: Products include biaryl quinazolines.
Scientific Research Applications
Chemistry: 5-Iodoquinazoline-2,4-diamine is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Quinazoline derivatives have shown promise in the development of anticancer, antiviral, and anti-inflammatory agents .
Industry: The compound is used in the development of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in polymer science and nanotechnology .
Comparison with Similar Compounds
- 2,4-Diaminoquinazoline
- 5-Bromoquinazoline-2,4-diamine
- 5-Chloroquinazoline-2,4-diamine
Comparison: 5-Iodoquinazoline-2,4-diamine is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution and coupling reactions compared to its bromo and chloro analogs. Additionally, the iodine atom can enhance the compound’s ability to participate in halogen bonding, which is valuable in crystal engineering and molecular recognition studies .
Properties
IUPAC Name |
5-iodoquinazoline-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN4/c9-4-2-1-3-5-6(4)7(10)13-8(11)12-5/h1-3H,(H4,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZLYYOTNUWNLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)C(=NC(=N2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152504 | |
Record name | 2,4-Quinazolinediamine, 5-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119584-76-8 | |
Record name | 2,4-Quinazolinediamine, 5-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119584768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Quinazolinediamine, 5-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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